molecular formula C20H17FO3S B130233 (R)-Sulindac CAS No. 190967-68-1

(R)-Sulindac

Cat. No. B130233
M. Wt: 356.4 g/mol
InChI Key: MLKXDPUZXIRXEP-LQVWSKNFSA-N
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Description

(R)-Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its therapeutic efficacy in rheumatic diseases and its potential anticancer properties. It is a chiral molecule with a methyl sulfoxide moiety, which exists as R- and S-epimers. The R-epimer of sulindac has been separated and studied for its individual metabolism and effects on normal and lung cancer cells exposed to oxidative stress .

Synthesis Analysis

The metabolism of (R)-Sulindac involves the reduction to sulindac sulfide, which is the active NSAID form, and this reduction is catalyzed by an enzyme resembling methionine sulfoxide reductase B (MsrB) . The oxidation of (R)-Sulindac to sulindac sulfone is primarily catalyzed by the microsomal cytochrome P450 (P450) system . The disposition of sulindac in the body is complex, involving oxidation to a sulfone and reduction to a sulfide, which is the pharmacologically active form .

Molecular Structure Analysis

The crystal structure of sulindac has been determined by X-ray diffraction techniques, revealing that the carboxyl group is nearly perpendicular to the indenyl ring, and there is a dihedral angle between the indenyl and phenyl rings . This structural information is crucial for understanding the drug's interactions at the molecular level.

Chemical Reactions Analysis

(R)-Sulindac undergoes biotransformation to its sulfone and sulfide metabolites. The sulfide metabolite is considered the biologically active form of sulindac, responsible for its anti-inflammatory activity . Sulindac and its metabolites can modulate the expression of phase 1 metabolic enzymes, such as cytochromes P450 1A1, 1A2, and 1B1, which are involved in the detoxification of environmental carcinogens .

Physical and Chemical Properties Analysis

Sulindac's physical and chemical properties are influenced by its metabolism and pharmacokinetics. It is extensively bound to plasma proteins, and its metabolites are excreted in the urine and feces . The plasma half-life of sulindac is about 7 hours, and for the sulfide metabolite, it is about 18 hours, allowing for twice-daily administration . Sulindac's ability to inhibit platelet aggregation and its lesser propensity to cause gastric damage compared to other NSAIDs are also notable physical and chemical properties .

Scientific Research Applications

Cancer Treatment and Prevention

(R)-Sulindac and its epimers have been extensively studied for their anticancer properties. Studies have shown that sulindac and its metabolites can sensitize cancer cells to oxidative stress, leading to cell death by apoptosis, without harming normal cells. This indicates potential applications in cancer treatment and prevention, particularly for lung cancer. The R and S epimers of sulindac have shown similar activity against human colon, lung, and skin cancer cell lines, enhancing the killing of cancer cells when exposed to oxidative stress. This property of sulindac might be leveraged in therapeutic strategies to selectively target cancer cells while minimizing effects on normal cells (Brunell et al., 2011).

Enhancing Anticancer Drug Efficacy

Studies have revealed that (R)-Sulindac can enhance the effects of other anticancer drugs. For instance, it has been found to augment the anticancer effects of the proteasome inhibitor bortezomib in colon cancer cells, primarily through cooperative reactive oxygen species (ROS) generation and oxidative DNA damage (Minami et al., 2005). This suggests that (R)-Sulindac can be a part of combination therapy to improve the efficacy of existing cancer treatments.

Chemoprevention in Familial Adenomatous Polyposis

(R)-Sulindac has been investigated for its role in primary chemoprevention of familial adenomatous polyposis (FAP). Genetic polymorphisms in the gene encoding flavin monooxygenase 3 (FMO3) can influence the efficacy of sulindac in preventing polyposis in FAP patients. Certain polymorphisms in FMO3 may reduce its activity in catabolizing sulindac, resulting in increased efficacy to prevent polyposis in FAP (Hisamuddin et al., 2004). This suggests a potential role of (R)-Sulindac in the chemoprevention of colorectal cancer, especially in genetically susceptible populations.

Enzyme Activity Modulation

Sulindac's metabolites have been shown to modulate the activity of various enzymes, indicating potential broader applications in treating diseases where these enzymes play a role. For example, sulindac sulfide can induce apoptosis in colon and prostate cancer cells by engaging the membrane death receptor (DR) pathway, involving DR5 and proximal caspase 8 (Huang et al., 2001). These insights into the molecular pathways affected by (R)-Sulindac and its metabolites open avenues for targeted therapies against specific cancer types or other diseases where these pathways are implicated.

Safety And Hazards

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  • Future Directions

    This involves considering potential future research directions, such as new synthesis methods, applications, or safety measures.




    Please consult a specialized database or academic literature for a comprehensive analysis of “®-Sulindac”.


    properties

    IUPAC Name

    2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MLKXDPUZXIRXEP-LQVWSKNFSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H17FO3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    356.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-Sulindac

    CAS RN

    190967-68-1
    Record name Sulindac, (R)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190967681
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name SULINDAC, (R)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LZ36959EV
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    226
    Citations
    D Brunell, D Sagher, S Kesaraju, N Brot… - Drug metabolism and …, 2011 - ASPET
    Sulindac is a nonsteroidal, anti-inflammatory drug (NSAID) that has also been studied for its anticancer activity. Recent studies suggest that sulindac and its metabolites act by …
    Number of citations: 46 dmd.aspetjournals.org
    RN Brogden, RC Heel, TM Speight, GS Avery - Drugs, 1978 - Springer
    Synopsis: Sulindac 1 , a substituted indene acetic acid chemically related to indomethacin, is a new non-steroidal anti-inflammatory, antipyretic and analgesic agent advocated for use …
    Number of citations: 151 link.springer.com
    A Slovakova, XF Von Maltzan, BK Patel, AF Drake… - Chromatographia, 1998 - Springer
    The chromatographic resolution of the enantiomers of sulindac has been achieved using a Chiralpak AD CSP (10 μm, 250×4.6 mm) with a mobile phase of hexane: ethanol (85∶15 v/v) …
    Number of citations: 8 link.springer.com
    MA Hamman, BD Haehner-Daniels, SA Wrighton… - Biochemical …, 2000 - Elsevier
    … In human liver and flavin-containing monooxygenase 3 (FMO3) the V max for R-sulindac … In fourteen liver microsomal preparations, significant correlations occurred between R-sulindac …
    Number of citations: 106 www.sciencedirect.com
    N Arber, EK Han, A Sgambato, GA Piazza… - Gastroenterology, 1997 - Elsevier
    BACKGROUND & AIMS: Mutations of cK-ras occur commonly in colonic neoplasms. The aim of this study was to determine how cK-ras mutations alter the responses to the …
    Number of citations: 92 www.sciencedirect.com
    PL Rice, RJ Goldberg, EC Ray, LJ Driggers, DJ Ahnen - Cancer research, 2001 - AACR
    Regular use of nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and sulindac is associated with a decreased mortality from colorectal cancer. Sulindac causes regression …
    Number of citations: 132 aacrjournals.org
    XF Von Maltzan, A Slováková, BK Patel… - Journal of Pharmacy …, 1998 - academic.oup.com
    Sulindac is a nonsteroidal anti-inflammatory prodrug which contains a chiral sulphoxide moiety as part of its structure. The metabolism of sulindac involves reversible reduction to the …
    Number of citations: 2 academic.oup.com
    JM Bock, SG Menon, PC Goswami… - Cancer biology & …, 2007 - Taylor & Francis
    Sulindac sulfide and sulindac sulfone have demonstrated anti-neoplastic and chemopreventive activity against various human tumors, but few studies have examined the relative …
    Number of citations: 12 www.tandfonline.com
    B Mathew, JV Hobrath, MC Connelly… - The Open Medicinal …, 2018 - ncbi.nlm.nih.gov
    Background: Sulindac belongs to the chemically diverse family of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that effectively prevent adenomatous colorectal polyps and colon …
    Number of citations: 1 www.ncbi.nlm.nih.gov
    F Naso, C Cardellicchio, F Affortunato… - Tetrahedron …, 2006 - Elsevier
    High ee values (up to 94–96% ee) and moderate isolated yields (48–50%) were achieved in the preparation of Sulindac alkyl esters. These molecules are simple and straightforward …
    Number of citations: 38 www.sciencedirect.com

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